molecular formula C26H25N3O4 B245982 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B245982
Poids moléculaire: 443.5 g/mol
Clé InChI: LQWYEXCCDMWGMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor and has been studied for its effects on addiction, schizophrenia, and other neurological disorders.

Mécanisme D'action

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and the dopamine D3 receptor is thought to play a role in regulating these processes. By blocking the dopamine D3 receptor, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in experiments. In addition, the complex synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may make it difficult to produce large quantities for use in experiments.

Orientations Futures

There are several future directions for research on N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. In addition, future research may focus on developing more efficient synthesis methods for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and improving its solubility in water for use in experiments.

Méthodes De Synthèse

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 4-benzoylpiperazine with 4-fluoronitrobenzene to form 4-(4-benzoylpiperazin-1-yl)nitrobenzene. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for addiction. It has also been studied for its effects on schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder.

Propriétés

Formule moléculaire

C26H25N3O4

Poids moléculaire

443.5 g/mol

Nom IUPAC

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H25N3O4/c30-25(20-6-11-23-24(18-20)33-17-16-32-23)27-21-7-9-22(10-8-21)28-12-14-29(15-13-28)26(31)19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,27,30)

Clé InChI

LQWYEXCCDMWGMB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

SMILES canonique

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.